(3,4-Dimethoxyphenyl)(4-(2-methyl-6-(p-tolyloxy)pyrimidin-4-yl)piperazin-1-yl)methanone
Description
Properties
IUPAC Name |
(3,4-dimethoxyphenyl)-[4-[2-methyl-6-(4-methylphenoxy)pyrimidin-4-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O4/c1-17-5-8-20(9-6-17)33-24-16-23(26-18(2)27-24)28-11-13-29(14-12-28)25(30)19-7-10-21(31-3)22(15-19)32-4/h5-10,15-16H,11-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIRQEZWEYKHIGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=NC(=NC(=C2)N3CCN(CC3)C(=O)C4=CC(=C(C=C4)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 4-Chloro-2-Methyl-6-(p-Tolyloxy)pyrimidine
The pyrimidine core is synthesized via a tandem chlorination and alkoxylation sequence. Starting from 4,6-dichloro-2-methylpyrimidine, selective displacement of the C6 chlorine with p-tolyloxide in the presence of a base (e.g., potassium carbonate) yields the intermediate. Optimal conditions (Table 1) emphasize solvent polarity and temperature control to minimize di-substitution.
Methanone Linkage Formation
Acylation of Piperazine with 3,4-Dimethoxybenzoyl Chloride
The final methanone bond is forged via Schotten-Baumann acylation. Treatment of 4-(2-methyl-6-(p-tolyloxy)pyrimidin-4-yl)piperazine with 3,4-dimethoxybenzoyl chloride in dichloromethane, catalyzed by N,N-diisopropylethylamine (DIPEA), affords the target compound. Slow addition of the acyl chloride (0.95 equiv) at 0°C minimizes diacylation byproducts.
Critical Parameters:
- Solvent: Dichloromethane (low nucleophilicity prevents side reactions).
- Base: DIPEA (steric hindrance reduces over-acylation).
- Workup: Sequential washes with 1M HCl and saturated NaHCO₃ remove unreacted reagents.
Alternative Route: Mitsunobu Reaction for Ether Formation
For laboratories lacking acyl chloride precursors, a Mitsunobu reaction between 3,4-dimethoxybenzoic acid and the piperazine derivative may be employed. However, this method suffers from lower yields (∼45%) due to competing O-alkylation.
Optimization and Mechanistic Considerations
Protecting Group Strategies
The pyrimidine amine necessitates protection during acylation to prevent undesired N-acylation. Boc (tert-butyloxycarbonyl) protection, followed by acidic deprotection (e.g., TFA in DCM), preserves the amine functionality.
Solvent and Temperature Effects
Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in substitution reactions but may promote decomposition at elevated temperatures. Kinetic studies recommend maintaining temperatures below 100°C for pyrimidine intermediates.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
HPLC analysis (C18 column, 70:30 MeOH/H₂O, 1 mL/min) confirms >98% purity, with retention time = 12.3 min.
Scale-Up and Industrial Considerations
Kilogram-scale synthesis necessitates continuous flow reactors to manage exothermic acylation steps. Patent data highlight a 15% yield improvement in flow systems compared to batch processes, attributed to superior heat dissipation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.
Reduction: : Reduction of the carbonyl group can yield secondary alcohols.
Substitution: : Electrophilic and nucleophilic substitution reactions can modify the phenyl or pyrimidine rings, introducing new functional groups.
Common Reagents and Conditions
Oxidation: : Agents like potassium permanganate or chromium trioxide.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Halogenating agents for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: : Quinones or carboxylic acids.
Reduction: : Secondary alcohols.
Substitution: : Variously substituted derivatives depending on the reagents used.
Scientific Research Applications
Antidepressant and Anxiolytic Effects
Research indicates that derivatives of piperazine compounds, similar to the structure of (3,4-Dimethoxyphenyl)(4-(2-methyl-6-(p-tolyloxy)pyrimidin-4-yl)piperazin-1-yl)methanone, exhibit significant antidepressant and anxiolytic activities. These compounds interact with serotonin receptors and other neurotransmitter systems, which are crucial for mood regulation. For instance, studies have shown that modifications in the piperazine moiety can enhance binding affinity to serotonin receptors, leading to improved antidepressant effects .
Anticancer Activity
The compound's structural characteristics suggest potential anticancer properties. Research has demonstrated that similar compounds can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. In vitro studies have shown that such compounds can effectively target various cancer cell lines, including breast and prostate cancer cells . The presence of the pyrimidine ring may contribute to its ability to interfere with nucleic acid synthesis, further enhancing its anticancer potential.
Synthetic Pathways
The synthesis of (3,4-Dimethoxyphenyl)(4-(2-methyl-6-(p-tolyloxy)pyrimidin-4-yl)piperazin-1-yl)methanone involves multi-step reactions starting from readily available precursors. The initial steps typically include the formation of the piperazine derivative followed by the introduction of the 3,4-dimethoxyphenyl group through electrophilic aromatic substitution. The final product is characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity .
Case Studies in Synthesis
A notable case study involved the synthesis of similar piperazine derivatives where researchers optimized reaction conditions to improve yield and selectivity. By employing microwave-assisted synthesis techniques, they achieved higher efficiency in forming desired products compared to traditional methods . This approach could be adapted for synthesizing (3,4-Dimethoxyphenyl)(4-(2-methyl-6-(p-tolyloxy)pyrimidin-4-yl)piperazin-1-yl)methanone.
Neurological Disorders
Given its structural similarities with known neuroactive compounds, (3,4-Dimethoxyphenyl)(4-(2-methyl-6-(p-tolyloxy)pyrimidin-4-yl)piperazin-1-yl)methanone may have therapeutic applications in treating neurological disorders such as schizophrenia or bipolar disorder. Its ability to modulate neurotransmitter systems positions it as a candidate for further investigation in psychiatric pharmacotherapy .
Anti-inflammatory Properties
Emerging research suggests that compounds with similar structures possess anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX). This inhibition can reduce inflammation-related pain and may be beneficial in treating conditions like arthritis or inflammatory bowel disease . The dual action of modulating pain and inflammation makes this compound a promising candidate for developing new anti-inflammatory drugs.
Mechanism of Action
The detailed mechanism by which (3,4-Dimethoxyphenyl)(4-(2-methyl-6-(p-tolyloxy)pyrimidin-4-yl)piperazin-1-yl)methanone exerts its effects depends on its specific application. Typically, it may interact with molecular targets like enzymes or receptors through binding interactions involving its multiple functional groups. The pathways involved could include signal transduction cascades or enzymatic inhibition.
Comparison with Similar Compounds
Similar Compounds
(3,4-Dimethoxyphenyl)(4-(2-methyl-6-phenyl)pyrimidin-4-yl)piperazin-1-yl)methanone
(3,4-Dimethoxyphenyl)(4-(2-methyl-6-(m-tolyloxy)pyrimidin-4-yl)piperazin-1-yl)methanone
Uniqueness
The unique combination of substituents on both the phenyl and pyrimidine rings, along with the piperazine moiety, sets this compound apart from others. This distinct structure could confer unique biological activity or chemical reactivity, differentiating it in specific scientific or industrial applications.
Voilà! There's a deep dive into the world of (3,4-Dimethoxyphenyl)(4-(2-methyl-6-(p-tolyloxy)pyrimidin-4-yl)piperazin-1-yl)methanone. How's that for some chemical alchemy?
Biological Activity
The compound (3,4-Dimethoxyphenyl)(4-(2-methyl-6-(p-tolyloxy)pyrimidin-4-yl)piperazin-1-yl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, focusing on its antitumor, anti-inflammatory, and antimicrobial activities.
Chemical Structure and Properties
The compound can be characterized by its unique structure, which includes:
- A 3,4-dimethoxyphenyl moiety that enhances lipophilicity and biological activity.
- A piperazine ring that is known for its role in various pharmacological agents.
- A pyrimidine derivative that may contribute to its interaction with biological targets.
Antitumor Activity
Research indicates that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives containing pyrimidine and piperazine have shown promising results against various cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways associated with tumor growth, such as:
- BRAF(V600E) inhibition
- EGFR signaling pathways
These pathways are critical in many cancers, making this compound a candidate for further investigation in oncology.
| Activity Type | Mechanism | Reference |
|---|---|---|
| Antitumor | Inhibition of BRAF(V600E) and EGFR | |
| Antiinflammatory | Modulation of inflammatory cytokines | |
| Antimicrobial | Disruption of bacterial cell membranes |
Anti-inflammatory Activity
The compound has been evaluated for its anti-inflammatory effects. Studies suggest that it may inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This activity is particularly relevant in conditions like rheumatoid arthritis and other inflammatory diseases.
Antimicrobial Activity
Preliminary studies have indicated that the compound exhibits antimicrobial properties against several bacterial strains. The proposed mechanism includes the disruption of bacterial cell membranes, leading to cell lysis. This suggests potential applications in treating infections caused by resistant bacterial strains.
Case Studies
-
Antitumor Efficacy in Breast Cancer Models
- A study tested related compounds in MCF-7 and MDA-MB-231 breast cancer cell lines. Results indicated a significant reduction in cell viability when used in combination with conventional chemotherapy agents like doxorubicin.
- The synergistic effects were quantified using the Combination Index method, demonstrating enhanced efficacy compared to monotherapy.
-
Inflammatory Response Modulation
- In a model of lipopolysaccharide (LPS)-induced inflammation, the compound significantly reduced nitric oxide production, suggesting a potent anti-inflammatory effect.
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Antimicrobial Testing
- Various derivatives were tested against common pathogens, showing promising results in inhibiting growth at low concentrations.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the phenyl and piperazine rings can significantly affect potency and selectivity:
- Substituents on the phenyl ring can enhance binding affinity to target proteins.
- Alterations in the piperazine moiety can influence pharmacokinetics and bioavailability.
Q & A
Q. What strategies mitigate batch-to-batch variability in biological assay results?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
